molecular formula C19H18ClP B089626 Methyltriphenylphosphonium chloride CAS No. 1031-15-8

Methyltriphenylphosphonium chloride

Cat. No.: B089626
CAS No.: 1031-15-8
M. Wt: 312.8 g/mol
InChI Key: QRPRIOOKPZSVFN-UHFFFAOYSA-M
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Description

Methyltriphenylphosphonium chloride is an organophosphorus compound with the chemical formula CH₃P(C₆H₅)₃Cl. It is a white crystalline solid that is soluble in methanol. This compound is widely used in synthetic chemistry as a phase transfer catalyst and in various other applications due to its unique chemical properties .

Mechanism of Action

Target of Action

Methyltriphenylphosphonium chloride (MTPC) is a versatile compound with several targets. It is primarily used as a phase transfer catalyst in synthetic chemistry . It also acts as a corrosion inhibitor for iron . Furthermore, it has been reported to have an antimitochondrial effect , suggesting a potential role in neoplasm inhibition .

Mode of Action

MTPC’s mode of action depends on its application. As a phase transfer catalyst, it facilitates the migration of a reactant from one phase into another where reaction occurs . When used for corrosion inhibition, it likely forms a protective layer on the iron surface, preventing corrosive substances from reaching the metal .

Biochemical Pathways

Its role as a reactant for intramolecular nitrone cycloaddition suggests it may be involved in various organic synthesis pathways . Its antimitochondrial effect implies it may interfere with energy production pathways within the cell .

Pharmacokinetics

Like many phase transfer catalysts, its effectiveness would depend on its ability to distribute between different phases and facilitate reactant transfer . Its bioavailability would likely be influenced by factors such as solubility, absorption, distribution, metabolism, and excretion.

Result of Action

The result of MTPC’s action is context-dependent. In synthetic chemistry, it enables reactions that might otherwise be slow or impossible . In corrosion inhibition, it protects iron surfaces from damage . Its antimitochondrial effect could potentially lead to cell death, providing a basis for its potential use in cancer therapy .

Action Environment

The action of MTPC can be influenced by various environmental factors. For instance, the efficiency of phase transfer catalysis can be affected by the nature of the solvent, temperature, and the presence of other substances . Its corrosion inhibition effect might be influenced by the corrosiveness of the environment . The effectiveness of its antimitochondrial action could be modulated by factors within the cellular environment .

Safety and Hazards

Methyltriphenylphosphonium chloride is considered hazardous. It is toxic if swallowed, harmful in contact with skin, causes skin irritation, and causes serious eye damage . It is also toxic to aquatic life with long-lasting effects .

Future Directions

Methyltriphenylphosphonium chloride has been used in the synthesis of natural products containing lactone, pyrone, and lactam as a scaffold . It has also been used in the study of densities, refractive indices, and viscosities of deep eutectic solvents .

Biochemical Analysis

Biochemical Properties

Methyltriphenylphosphonium chloride interacts with various biomolecules in biochemical reactions. For instance, it has been found to inhibit the Krebs cycle enzyme 2-oxoglutarate dehydrogenase complex (OGDHC) with an estimated IC50 of 3.93 [3.70–4.17] mM . This interaction affects the metabolic processes within cells, influencing the production of energy and other essential biochemical reactions .

Cellular Effects

This compound has significant effects on cellular functions. It has been observed to cause a progressive inhibition of cellular respiration in adherent cells without a marked effect on mitochondrial coupling . This impact on cellular respiration can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with enzymes and other biomolecules at the molecular level. For instance, it inhibits the activity of the OGDHC enzyme, which plays a crucial role in the Krebs cycle . This inhibition can lead to changes in cellular metabolism and energy production .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, micromolar concentrations of this compound cause a progressive inhibition of cellular respiration

Metabolic Pathways

This compound is involved in the Krebs cycle, a crucial metabolic pathway in cells . It interacts with the OGDHC enzyme, affecting the flux of this metabolic pathway

Preparation Methods

Methyltriphenylphosphonium chloride is typically synthesized by reacting triphenylphosphine with methyl chloride. The reaction is carried out under normal conditions and yields a high product. The general reaction is as follows:

P(C6H5)3+CH3ClCH3P(C6H5)3Cl\text{P(C}_6\text{H}_5\text{)}_3 + \text{CH}_3\text{Cl} \rightarrow \text{CH}_3\text{P(C}_6\text{H}_5\text{)}_3\text{Cl} P(C6​H5​)3​+CH3​Cl→CH3​P(C6​H5​)3​Cl

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale, ensuring high purity and yield .

Chemical Reactions Analysis

Methyltriphenylphosphonium chloride undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: It participates in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

Methyltriphenylphosphonium chloride can be compared with other similar compounds such as:

    Methyltriphenylphosphonium bromide: Similar in structure but contains a bromide ion instead of a chloride ion.

    Methyltriphenylphosphonium iodide: Contains an iodide ion instead of a chloride ion.

    Ethyltriphenylphosphonium bromide: Contains an ethyl group instead of a methyl group and a bromide ion instead of a chloride ion.

The uniqueness of this compound lies in its specific chemical properties and applications, particularly its use as a phase transfer catalyst and its antimitochondrial effect .

Properties

IUPAC Name

methyl(triphenyl)phosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18P.ClH/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPRIOOKPZSVFN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70432258
Record name Methyltriphenylphosphonium chloride
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Molecular Weight

312.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1031-15-8
Record name Methyltriphenylphosphonium chloride
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Record name Methyltriphenylphosphonium chloride
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Record name Methyltriphenylphosphonium chloride
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Record name Methyltriphenylphosphonium chloride
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Record name METHYLTRIPHENYLPHOSPHONIUM CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of Methyltriphenylphosphonium chloride in organic synthesis?

A1: this compound serves as a precursor to the reactive Wittig reagent, methylenetriphenylphosphorane. This ylide plays a crucial role in organic synthesis for olefination reactions, specifically converting carbonyl compounds (aldehydes and ketones) into alkenes. [, ]

Q2: Can you provide examples of specific reactions where this compound plays a key role?

A2: Certainly! One example is the reaction of this compound with isocyanide dichlorides. This reaction leads to the formation of N-substituted (triphenylphosphoranylidene)ketenimines, highlighting the versatility of this compound in synthesizing structurally diverse molecules. [] Additionally, it reacts with nitrosyl chloride to produce α-substituted α-hydroxyiminothis compound. []

Q3: How does the structure of this compound relate to its reactivity?

A3: The key structural feature contributing to its reactivity is the presence of the phosphonium cation (PPh3Me)+. This cation, when treated with a strong base, readily generates the corresponding ylide, methylenetriphenylphosphorane, due to the relatively acidic protons on the methyl group adjacent to the positively charged phosphorus atom.

Q4: Has the electron spin resonance (ESR) spectrum of the methyltriphenylphosphonium radical cation been studied?

A4: Yes, studies have investigated the ESR spectrum of the methyltriphenylphosphonium radical cation, generated by X-irradiation of a single crystal of the compound. These investigations revealed insights into the radical's structure and dynamics, particularly the reorientation of the methylene group. []

Q5: Are there any analytical techniques mentioned in the research that are specifically used to study this compound and its derivatives?

A5: The research highlights the use of several analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique, particularly 13C-NMR, helps determine the structure of compounds like N-substituted (triphenylphosphoranylidene)ketenimines derived from this compound. Coupling constants obtained from the spectra provide valuable information about the connectivity and electronic environment of the atoms within the molecule. []
  • Atomic Absorption Spectrophotometry (AAS): This technique is utilized for the quantitative determination of trace amounts of metals, such as iridium and ruthenium, in rhodium sponge samples. This compound is employed as an extractant in this process. []
  • X-ray Crystallography: This technique provides detailed structural information about this compound and its derivatives in their solid state. It allows researchers to determine bond lengths, bond angles, and overall molecular geometry. [, ]

Q6: Are there any applications of this compound in material science?

A6: While not directly addressed in the provided research, derivatives of this compound have shown potential in material science. For instance, compounds containing this moiety have been explored for their complexation abilities with metals like palladium and platinum on silica gel, indicating their potential use in heterogeneous catalysis or sensor development. []

Q7: Has this compound been explored for its use in deep eutectic solvents (DES)?

A7: While the provided abstracts don't mention specific applications in DES systems, one study touches upon the use of DES for glycerol extraction from biodiesel. [] This suggests a potential area of exploration for this compound-based ionic liquids or DES systems, particularly for their application in sustainable chemistry and green solvents. Further research would be needed to assess their suitability and efficacy in such applications.

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